1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves multi-step procedures that can yield enantiomerically pure derivatives. For example, a facile 7-step procedure has been developed for the synthesis of enantiomerically pure diarylethanes starting from related methanone compounds, showcasing the complexity and precision required in the synthesis of such molecules (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been characterized using techniques like X-ray crystallography, revealing insights into their crystallographic parameters and molecular conformation. For instance, the synthesis and crystal structure determination of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provide valuable data on the spatial arrangement and bonding within the molecule (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives can be explored through various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, the reaction of related ethanone compounds with different reagents can lead to the formation of compounds with antimicrobial properties, demonstrating the chemical versatility and potential application of these molecules in medicinal chemistry (V. M. Sherekar et al., 2021).
Physical Properties Analysis
The physical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and its derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on related compounds have provided detailed insights into their crystallography, highlighting the importance of molecular arrangement and intermolecular interactions in determining their physical characteristics (A. Kudelko et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, such as reactivity towards various chemical reagents, stability under different conditions, and potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry and material science. Research on similar compounds provides a foundation for understanding the chemical behavior of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives and their potential applications (Li Yu-feng, 2013).
Scientific Research Applications
Metabolic Pathways
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, as part of the broader family of bromo- and methoxy-substituted phenethylamines, has been studied for its metabolic pathways in vivo. Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites that suggest the presence of multiple metabolic pathways, including deamination and N-acetylation processes (Kanamori et al., 2002).
Chemical Synthesis and Modifications
The compound has been used as a precursor or intermediate in the synthesis of various derivatives. For instance, Kwiecień and Baumann (1998) described the regioselective bromination and other reactions of similar phenylethanones, providing insight into their potential for generating novel compounds with diverse chemical properties (Kwiecień & Baumann, 1998).
Evaluation of Biological Activities
The compound and its analogues have been synthesized and evaluated for various biological activities. For example, Labanauskas et al. (2004) synthesized derivatives exhibiting anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds (Labanauskas et al., 2004). Additionally, Akamanchi et al. (1999) explored the platelet aggregation inhibitory activity of paeonol and its analogues, which include compounds structurally related to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (Akamanchi et al., 1999).
Antimicrobial Studies
Studies have also been conducted on the antimicrobial activities of compounds derived from 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Nagamani et al. (2018) synthesized novel compounds with antimicrobial properties, demonstrating the potential of this chemical structure in developing new antimicrobial agents (Nagamani et al., 2018).
Safety And Hazards
Future Directions
Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.
properties
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNBIVASILHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404837 | |
Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
CAS RN |
39503-61-2 | |
Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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